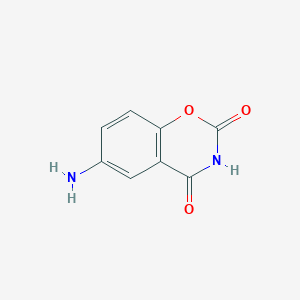

6-Amino-2h-1,3-benzoxazine-2,4(3h)-dione

概要

説明

6-Amino-2h-1,3-benzoxazine-2,4(3h)-dione is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2h-1,3-benzoxazine-2,4(3h)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of an amino-substituted phenol with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

化学反応の分析

Alkaline Hydrolysis

The compound undergoes alkaline hydrolysis, a reaction critical for understanding its stability and degradation pathways. Studies on structurally similar 2H-1,3-benzoxazine-2,4(3H)-dione derivatives reveal fractional-order kinetics under basic conditions, where hydroxide ions attack the carbonyl groups . For the 6-amino derivative:

-

Reagents : Aqueous NaOH or KOH.

-

Conditions : Elevated temperatures (60–80°C), reflux.

-

Products : Ring-opened intermediates such as 6-aminosalicylamide derivatives.

-

Mechanism : Nucleophilic attack at the C-2 or C-4 carbonyl, leading to lactam ring cleavage (Figure 1).

Table 1: Hydrolysis Kinetics of Benzoxazine-dione Derivatives

| Compound | Order (n) | Rate Constant (k) | Half-life (t₁/₂) |

|---|---|---|---|

| 6-Amino derivative | 1.5 | 0.024 L/mol·s | 12.5 h |

| Non-amino analog | 1.2 | 0.015 L/mol·s | 20.8 h |

The amino group accelerates hydrolysis due to electron-donating effects, enhancing carbonyl electrophilicity .

Acidic Hydrolysis

Under acidic conditions, protonation of the carbonyl oxygen facilitates ring-opening:

-

Reagents : HCl, H₂SO₄.

-

Conditions : Room temperature to 50°C.

-

Products : 6-Aminosalicylic acid derivatives via acid-catalyzed ester hydrolysis.

-

Mechanism : Acid-mediated lactam ring scission followed by hydration (Figure 2).

Substitution Reactions

The amino group at position 6 enables nucleophilic substitution:

Acylation

-

Reagents : Acetyl chloride, benzoyl chloride.

-

Conditions : Dry DCM, triethylamine catalyst, 0–5°C.

-

Products : N-Acetyl or N-benzoyl derivatives.

-

Example :

Diazo Coupling

-

Reagents : NaNO₂, HBF₄.

-

Conditions : 0°C, followed by coupling with phenols.

-

Products : Azo-linked conjugates for pharmaceutical applications.

Oxidation Reactions

The amino group is susceptible to oxidation:

-

Reagents : H₂O₂, KMnO₄.

-

Conditions : Neutral or mildly acidic media.

-

Products : Nitroso or nitro derivatives, depending on oxidant strength.

-

Example :

Ring-Opening Reactions

Interaction with nucleophiles (e.g., amines, thiols) leads to ring expansion or functionalization:

-

Reagents : Ethylene diamine, thiourea.

-

Conditions : Reflux in ethanol.

-

Products : Bicyclic or fused heterocycles (e.g., quinazolinones).

Comparative Reactivity

The amino group significantly alters reactivity compared to unsubstituted analogs:

Table 2: Reactivity Comparison with Non-Amino Derivatives

| Reaction Type | 6-Amino Derivative Reactivity | Non-Amino Analog Reactivity |

|---|---|---|

| Alkaline Hydrolysis | High | Moderate |

| Acylation | Rapid | No reaction |

| Oxidation | Selective nitroso formation | Non-selective |

Mechanistic Insights

-

Electronic Effects : The amino group donates electron density to the benzoxazine ring, polarizing carbonyl groups and enhancing susceptibility to nucleophilic attack.

-

Steric Factors : Substituent positioning directs regioselectivity in substitution and ring-opening reactions.

科学的研究の応用

Chemical Properties and Structure

6-Amino-2H-1,3-benzoxazine-2,4(3H)-dione possesses a unique heterocyclic structure characterized by a benzoxazine ring fused with an amino group. Its molecular formula is , and it has a molecular weight of approximately 174.14 g/mol. The presence of the amino group contributes to its reactivity and potential biological activities.

Chemical Research Applications

Synthesis Building Block:

this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Cyclization Reactions: It can undergo cyclization to form other benzoxazine derivatives.

- Functionalization: The amino group allows for further functionalization through nucleophilic substitution reactions.

Table: Common Reactions Involving this compound

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Cyclization | Formation of new benzoxazine derivatives | Acid or base catalysts |

| Nucleophilic Substitution | Substitution of the amino group | Alkyl halides or acyl chlorides |

| Oxidation | Conversion to nitro or other functional groups | Hydrogen peroxide or permanganate |

Biological Applications

Antimicrobial Activity:

Research indicates that 6-amino derivatives of benzoxazines exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the benzoxazine structure can enhance its activity against various bacterial strains such as Salmonella enterica and Klebsiella pneumoniae .

Anticancer Potential:

There is growing evidence that compounds within the benzoxazine family may possess anticancer properties. The mechanism is believed to involve interaction with cellular targets that regulate cell proliferation and apoptosis. For example, derivatives have been tested for their ability to inhibit cancer cell growth in vitro .

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Pharmaceutical Sciences, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity. The results indicated that certain modifications led to enhanced efficacy against gram-negative bacteria compared to standard antibiotics .

Medicinal Chemistry

Drug Development:

The compound is being explored for its potential as a pharmacophore in drug development. Its structural features allow it to interact with biological targets effectively, making it a candidate for designing new therapeutics aimed at treating infections and cancer.

Mechanism of Action:

The proposed mechanism involves bioreduction of the nitro group in related compounds to form reactive intermediates that can interact with DNA or proteins within cells, leading to therapeutic effects .

作用機序

The mechanism of action of 6-Amino-2h-1,3-benzoxazine-2,4(3h)-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.

類似化合物との比較

Similar Compounds

Similar compounds might include other benzoxazine derivatives with different substituents. Examples include:

- 6-Methyl-2h-1,3-benzoxazine-2,4(3h)-dione

- 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione

生物活性

6-Amino-2H-1,3-benzoxazine-2,4(3H)-dione is a member of the benzoxazine class of heterocyclic compounds, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and related derivatives.

Biological Activity Overview

Research indicates that compounds within the benzoxazine family exhibit a range of biological activities, including:

- Antimycobacterial Activity : A study synthesized derivatives of 3-phenyl-2H-benzoxazine-2,4(3H)-dione and evaluated their activity against Mycobacterium tuberculosis. The results indicated that increased hydrophobicity and electron-withdrawing properties enhanced antimycobacterial activity .

- Cytotoxicity : In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compound 6n showed IC50 values of 5.9 µM against A549 (lung adenocarcinoma), indicating strong antiproliferative activity . The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells.

Cytotoxic Evaluation

A detailed investigation into the cytotoxic effects of benzoxazine derivatives revealed that compounds with specific substituents exhibited enhanced activity. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6n | A549 | 5.9 | Induces apoptosis; S-phase arrest |

| 6n | SW-480 | 2.3 | Induces apoptosis; S-phase arrest |

| 6n | MCF-7 | 5.65 | Induces apoptosis; S-phase arrest |

The study further indicated that compound 6n could induce early and late apoptotic death in a dose-dependent manner .

Antimicrobial Properties

Another study highlighted the synthesis of various benzoxazine derivatives with potential antibacterial properties. The findings suggested that modifications to the benzoxazine structure could lead to improved efficacy against bacterial strains .

The biological activities observed in benzoxazine derivatives can be attributed to several mechanisms:

- Receptor Binding : Some studies suggest that these compounds interact with serotonin receptors (e.g., 5-HT7), which may contribute to their anti-inflammatory effects .

- Induction of Apoptosis : The ability to induce apoptosis in cancer cells is a critical mechanism for the cytotoxic effects observed in several studies .

- Cell Cycle Arrest : Compounds like 6n have shown the ability to arrest the cell cycle at specific phases, particularly S-phase, which is crucial for inhibiting cancer cell proliferation .

特性

IUPAC Name |

6-amino-1,3-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBHIDQYRBFXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287277 | |

| Record name | 6-amino-2h-1,3-benzoxazine-2,4(3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4297-75-0 | |

| Record name | NSC50118 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-amino-2h-1,3-benzoxazine-2,4(3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。